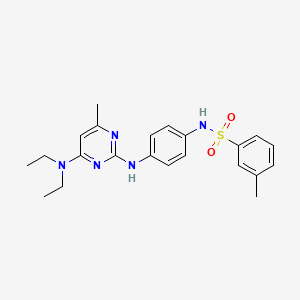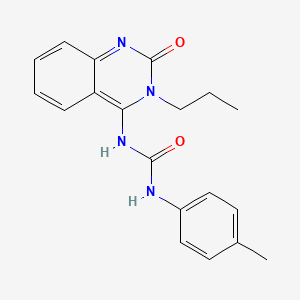
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide” is a complex organic compound. Its molecular formula is C18H20F2N2O2 and its molecular weight is 334.4g/mol. It is related to a class of compounds that have shown promising antimicrobial and antiproliferative activities .
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes. For example, a related compound was synthesized through a three-step method involving the reaction of sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The synthesized compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of such compounds can be confirmed by various spectroanalytical methods such as NMR, IR, and elemental analysis . The structure of a related compound was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, a related compound was found to react with sodium tetraphenyl borate to form an ion-associate complex . Further studies would be needed to fully understand the chemical reactions of “this compound”.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined by various methods. For instance, a related compound was found to have good solubility in common polar solvents, such as NMP, DMF, DMSO . It exhibited high thermal stability with the glass transition temperature (Tgs) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .Scientific Research Applications
Synthesis and Antihypertensive Activity
The compound N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide and its derivatives have been explored for their potential in the synthesis of antihypertensive agents. These compounds are part of a group that includes thiosemicarbazides, triazoles, and Schiff bases, which have shown promise as α-blocking agents with good antihypertensive activity and low toxicity (Abdel-Wahab et al., 2008).
Heterocyclic Synthesis and COX-2 Inhibition
Another research area involves the synthesis of novel heterocyclic compounds containing the sulfonamide moiety, designed to align with the pharmacophore of Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggest that some synthesized compounds are suitable inhibitors against COX-2, opening avenues for further modification (Hassan, 2014).
Characterization of Bifunctional Ligands
Research also delves into the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands, which have shown potential in forming metal complexes. These complexes are important for understanding the chemistry of ligands like this compound (Hasan et al., 2003).
Antibacterial Agents and Enzyme Inhibitors
The derivative compounds have been investigated for their antibacterial and anti-enzymatic properties. They have demonstrated potential as potent antibacterial agents and moderate to weak enzyme inhibitors, which is crucial for developing new therapeutic agents (Abbasi et al., 2015).
Chemoselective Fluorination Process
A study on the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, crucial in the transformation of similar compounds, highlights the importance of Ag(I) for the chemoselective fluorination process. This process is significant for understanding the chemical properties and reactions of compounds like this compound (Wang et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It is known that amines, such as this compound, can act as bronsted bases, capable of accepting a hydron from a donor . This could potentially influence its interaction with its targets. More research is needed to elucidate the exact mode of action.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of biological activities
Pharmacokinetics
Similar compounds have been known to be metabolized in the liver
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities
Future Directions
The future directions for research on such compounds could include further studies on their antimicrobial and anticancer activities, as well as their potential use as lead compounds for rational drug designing . Additionally, further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-5-27(6-2)21-15-17(4)23-22(25-21)24-18-10-12-19(13-11-18)26-30(28,29)20-9-7-8-16(3)14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABFPJCTNXIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)
![methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2993451.png)

![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)

![(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2993456.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2993458.png)

![2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2993460.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2993461.png)

![2-[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2993463.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2993464.png)

